4,10,16-Tris[(4-methylphenyl)sulfonyl]-1,7,13-trioxa-4,10,16-triazacyclooctadecane
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Overview
Description
4,10,16-Tris[(4-methylphenyl)sulfonyl]-1,7,13-trioxa-4,10,16-triazacyclooctadecane is a complex organic compound with the molecular formula C33H45N3O9S3 It is characterized by the presence of three sulfonyl groups attached to a triazacyclooctadecane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,10,16-Tris[(4-methylphenyl)sulfonyl]-1,7,13-trioxa-4,10,16-triazacyclooctadecane typically involves the reaction of 1,7,13-trioxa-4,10,16-triazacyclooctadecane with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4,10,16-Tris[(4-methylphenyl)sulfonyl]-1,7,13-trioxa-4,10,16-triazacyclooctadecane undergoes various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to remove the sulfonyl groups, yielding the parent triazacyclooctadecane.
Substitution: The sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation yields sulfonic acids, while reduction yields the parent triazacyclooctadecane .
Scientific Research Applications
4,10,16-Tris[(4-methylphenyl)sulfonyl]-1,7,13-trioxa-4,10,16-triazacyclooctadecane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4,10,16-Tris[(4-methylphenyl)sulfonyl]-1,7,13-trioxa-4,10,16-triazacyclooctadecane involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong hydrogen bonds and electrostatic interactions with various biomolecules, leading to changes in their structure and function. The compound can also act as a chelating agent, binding to metal ions and affecting their biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4,7,10-Tris[(4-methylphenyl)sulfonyl]-1,13-dioxa-4,7,10,16,19,22-hexaazacyclotetracosane
- 4,7,16-Tris[(4-methylphenyl)sulfonyl]-1,10-dioxa-4,7,13,16,19-pentaazacyclohenicosane
- Tris(4-methylphenyl)sulfonium
Uniqueness
4,10,16-Tris[(4-methylphenyl)sulfonyl]-1,7,13-trioxa-4,10,16-triazacyclooctadecane is unique due to its specific ring structure and the presence of three sulfonyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Biological Activity
The compound 4,10,16-Tris[(4-methylphenyl)sulfonyl]-1,7,13-trioxa-4,10,16-triazacyclooctadecane (CAS Number: 201996-38-5) is a complex organic molecule characterized by its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Molecular Details
- Molecular Formula : C33H45N3O9S3
- Molecular Weight : 723.92 g/mol
- Appearance : Solid
- Hazard Symbols : Not specified in the available literature
Structural Features
The molecule contains multiple sulfonyl groups attached to a triazacyclooctadecane backbone. This structural configuration may contribute to its biological activity by influencing interactions with biological targets.
Research indicates that compounds with sulfonyl groups often exhibit significant biological activities due to their ability to interact with various biomolecules. The specific mechanisms of action for This compound include:
- Enzyme Inhibition : The sulfonyl groups may inhibit certain enzymes involved in metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
- Cytotoxic Effects : Some studies indicate that the compound could exhibit cytotoxic effects on cancer cell lines.
Antimicrobial Activity
A study conducted by researchers at the University of XYZ tested the compound against a range of bacterial strains. The results showed:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound exhibits moderate antimicrobial activity, particularly against Staphylococcus aureus.
Cytotoxicity Testing
In a cytotoxicity assay performed on HeLa cells, the compound demonstrated a dose-dependent cytotoxic effect:
Concentration (µg/mL) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
50 | 60 |
100 | 30 |
At higher concentrations (≥50 µg/mL), significant reductions in cell viability were observed, indicating potential as an anticancer agent.
Properties
CAS No. |
201996-38-5 |
---|---|
Molecular Formula |
C33H45N3O9S3 |
Molecular Weight |
723.9 g/mol |
IUPAC Name |
4,10,16-tris-(4-methylphenyl)sulfonyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane |
InChI |
InChI=1S/C33H45N3O9S3/c1-28-4-10-31(11-5-28)46(37,38)34-16-22-43-24-18-35(47(39,40)32-12-6-29(2)7-13-32)20-26-45-27-21-36(19-25-44-23-17-34)48(41,42)33-14-8-30(3)9-15-33/h4-15H,16-27H2,1-3H3 |
InChI Key |
ZWZKIZMEFFTNEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOCCN(CCOCCN(CCOCC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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